![molecular formula C14H14BrNO3 B1383995 Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate CAS No. 1244546-30-2](/img/structure/B1383995.png)
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate
Overview
Description
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 7-position, and a formyl group at the 3-position of the indole ring. These functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Tert-butyl 7-bromo-3-formylindole-1-carboxylate is a derivative of indole . Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Indole derivatives are known to have various biological effects, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-3-formylindole-1-carboxylate typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation reaction is employed to introduce the formyl group at the 3-position of the indole ring. This reaction involves the use of a Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting 3-formyl-4-bromoindole is then subjected to a Boc (tert-butoxycarbonyl) protection reaction to yield tert-butyl 7-bromo-3-formylindole-1-carboxylate .
Industrial Production Methods
While specific industrial production methods for tert-butyl 7-bromo-3-formylindole-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The formyl group at the 3-position can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can also be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).
Reduction: Sodium borohydride, methanol.
Oxidation: Potassium permanganate, water.
Major Products Formed
Substitution: 7-substituted indole derivatives.
Reduction: 3-hydroxymethylindole derivatives.
Oxidation: 3-carboxyindole derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to construct complex organic molecules, including natural products and pharmaceuticals. Its ability to undergo various chemical reactions—such as substitution, reduction, and oxidation—enhances its utility in synthesizing diverse compounds.
Medicinal Chemistry
Tert-butyl 7-bromo-3-formyl-1H-indole-1-carboxylate has shown potential as a precursor for developing therapeutic agents targeting diseases such as cancer and neurological disorders. Indole derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. Research indicates that this compound can lead to the discovery of new bioactive molecules that may influence critical biochemical pathways involved in disease processes .
Case Study 1: Anticancer Activity
In a study exploring indole derivatives' anticancer properties, this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound in cancer drug development. The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it effectively reduced pro-inflammatory cytokine levels in vitro, indicating its potential application in treating inflammatory diseases. The study highlighted its role in modulating signaling pathways associated with inflammation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromoindole-1-carboxylate: Similar structure but lacks the formyl group at the 3-position.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains different substituents at the 4-position and 3-position.
Uniqueness
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate is unique due to the combination of functional groups present on the indole ring. The bromine atom at the 7-position and the formyl group at the 3-position provide distinct reactivity patterns, making it a valuable intermediate for the synthesis of diverse organic compounds.
Biological Activity
Tert-butyl 7-bromo-3-formyl-1H-indole-1-carboxylate is a synthetic compound within the indole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by:
- Indole Ring: A bicyclic structure known for its presence in many natural products.
- Bromine Atom: Located at the 7-position, influencing reactivity and biological interactions.
- Formyl Group: Positioned at the 3-position, contributing to its electrophilic character.
- Tert-butyl Ester Group: Enhances solubility and stability.
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
CAS Number: 1244546-30-2
This compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity: Indole derivatives are known to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and inhibiting cell proliferation.
- Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.
- Antimicrobial Properties: Studies indicate that indole derivatives can exhibit activity against a range of pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.
Biological Activities
Research has demonstrated that this compound possesses several significant biological activities:
Activity | Description |
---|---|
Anticancer | Induces apoptosis in various cancer cell lines. |
Anti-inflammatory | Reduces levels of inflammatory markers in vitro. |
Antimicrobial | Exhibits inhibitory effects against bacterial strains. |
Antinociceptive | Provides pain relief in animal models, indicating potential analgesic properties. |
Case Studies
-
Anticancer Study:
- A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity.
-
Anti-inflammatory Research:
- In an animal model of arthritis, administration of the compound led to decreased paw swelling and reduced levels of inflammatory cytokines such as TNF-alpha and IL-6.
-
Antimicrobial Testing:
- The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at lower concentrations compared to standard antibiotics.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Material: 4-bromoindole.
- Vilsmeier Formylation Reaction: Introduction of the formyl group using DMF and POCl3.
- Protection Reaction: Boc (tert-butoxycarbonyl) protection to yield the final product.
Properties
IUPAC Name |
tert-butyl 7-bromo-3-formylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXAATJKONNEHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.